![molecular formula C15H24BNO4 B582065 3-(N-Boc-N-butylamino)phenylboronic acid CAS No. 925932-71-4](/img/structure/B582065.png)
3-(N-Boc-N-butylamino)phenylboronic acid
Overview
Description
3-(N-Boc-N-butylamino)phenylboronic acid is a chemical compound with the molecular formula C15H24BNO4 and a molecular weight of 293.17 . It is also known as N-(3-Borylphenyl)-N-butyl-C-(1,1-dimethylethyl)ester Carbamic Acid . This compound is a versatile material used in scientific research due to its unique properties and structure.
Molecular Structure Analysis
The molecular structure of 3-(N-Boc-N-butylamino)phenylboronic acid is characterized by a boronic acid group attached to a phenyl ring, which is further connected to a butylamino group . The compound has a complexity of 330 and a covalently-bonded unit count of 1 .Chemical Reactions Analysis
While specific chemical reactions involving 3-(N-Boc-N-butylamino)phenylboronic acid are not detailed, it is known that phenylboronic acid can selectively recognize cis-diol containing molecules (e.g., nucleosides, catechols, saccharides, and glycoproteins) through a reversible covalent reaction .Physical And Chemical Properties Analysis
3-(N-Boc-N-butylamino)phenylboronic acid is a solid substance . It has a melting point of 168 °C (dec.) (lit.) . The compound is also characterized by a topological polar surface area of 70Ų .Scientific Research Applications
- Phenylboronic acid pinacol ester (PBAP) has been employed in designing ROS-responsive drug delivery systems . Researchers have structurally modified hyaluronic acid (HA) with PBAP to create a system that releases drugs (such as curcumin) specifically in response to reactive oxygen species (ROS) levels . This approach holds promise for targeted therapies, including treatments for periodontitis.
- PBAP-functionalized materials have shown antimicrobial efficacy. For instance, one study synthesized phenylboronic acid-functionalized particles that exhibited high binding affinity for adenosine and catechol. These materials could be useful in developing antimicrobial coatings or wound dressings .
Drug Delivery Systems
Antimicrobial Agents
Mechanism of Action
Target of Action
The primary target of 3-(N-Boc-N-butylamino)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 3-(N-Boc-N-butylamino)phenylboronic acid) transfers an organic group to a transition metal (like palladium), forming a new metal-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 3-(N-Boc-N-butylamino)phenylboronic acid plays a crucial role in the transmetalation step, where it transfers an organic group to palladium .
Result of Action
The result of the action of 3-(N-Boc-N-butylamino)phenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 3-(N-Boc-N-butylamino)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups
Safety and Hazards
Phenylboronic acid, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
[3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-5-6-10-17(14(18)21-15(2,3)4)13-9-7-8-12(11-13)16(19)20/h7-9,11,19-20H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGLYYWIKQFCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(CCCC)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201225 | |
Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Boc-N-butylamino)phenylboronic acid | |
CAS RN |
925932-71-4 | |
Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925932-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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